Butyl Itraconazole is a derivative of Itraconazole, a triazole antifungal medication widely used for the treatment of various fungal infections. This compound is notable for its enhanced solubility and bioavailability compared to its parent compound, making it a subject of interest in pharmaceutical research. The structural modifications in Butyl Itraconazole aim to improve its pharmacokinetic properties while maintaining its antifungal efficacy.
The synthesis of Butyl Itraconazole involves several key steps, primarily focusing on the modification of the side chain of Itraconazole. Various synthetic routes have been explored, including:
The synthesis process can be summarized as follows:
Butyl Itraconazole retains the core structure of Itraconazole but features a butyl side chain that enhances its interaction with biological targets. The molecular formula can be represented as CHClNOS.
The compound's molecular weight is approximately 688.22 g/mol. Its structure includes:
Butyl Itraconazole undergoes several chemical reactions that are critical for its activity:
The compound's interactions at the molecular level include hydrogen bonding and hydrophobic interactions with fungal enzymes, which enhance its efficacy against resistant strains .
Butyl Itraconazole exerts its antifungal effects primarily through:
Studies indicate that Butyl Itraconazole maintains similar efficacy to Itraconazole while offering improved solubility profiles, which may lead to better absorption and effectiveness in treating systemic fungal infections .
Butyl Itraconazole is primarily investigated for:
Patented in 1978 by Janssen Pharmaceutica, itraconazole received FDA approval in 1992 following extensive clinical trials demonstrating efficacy in blastomycosis, histoplasmosis, and onychomycosis [5] [6]. The drug’s clinical adoption accelerated due to its superior tissue penetration (particularly keratin-rich tissues) compared to contemporaneous agents like ketoconazole. Unlike early azoles, itraconazole’s design leveraged the sec-butyl side chain to optimize lipophilicity and plasma half-life (34–42 hours), enabling once- or twice-daily dosing [1] [6].
As a triazole, itraconazole belongs to a class defined by a five-membered ring containing three nitrogen atoms. It differs structurally from:
Its core structure combines a 1,2,4-triazolone ring linked via a sec-butyl group to a dioxolane scaffold bearing a second triazole, enabling dual-target engagement [4] [6].
The sec-butyl group (─CH(CH₃)CH₂CH₃) at the N1 position of the triazolone ring drives key pharmacological properties:
Table 1: Stereoisomer-Specific Bioactivity Profiles of Itraconazole Diastereomers [4]
Stereoisomer Configuration | Relative HUVEC Proliferation Inhibition | VEGFR2 Glycosylation Impact |
---|---|---|
2S,4R,2′S | 1.0× (reference) | ++ |
2S,4R,2′R | 1.4× | ++ |
2R,4S,2′S | 2.1× | + |
2S,4S,2′R | 3.9× | - |
Key: ++ = strong inhibition; + = moderate inhibition; - = negligible inhibition
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1